molecular formula C18H21N3O3 B5506081 (3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B5506081
M. Wt: 327.4 g/mol
InChI Key: KWSBIPSXOFZTOK-JKSUJKDBSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolyl and pyridinyl compounds, which are structurally related to the target molecule, often involves condensation reactions between pyrazole derivatives and activated carbonyl groups. For example, novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the utility of such reactions in generating complex molecular architectures (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray powder diffraction. For instance, the structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulants, was determined, demonstrating the importance of structural analysis in understanding compound properties (Wang et al., 2017).

Chemical Reactions and Properties

Pyrazolopyridine derivatives, closely related to the target molecule, are synthesized through reactions involving amino-pyrazole with various aromatic aldehydes and ethyl pyruvate, indicating the versatility and reactivity of pyrazole-based systems in forming complex heterocycles (Maqbool et al., 2013).

Physical Properties Analysis

The synthesis and physical characterization of compounds like 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylate esters reveal insights into their solid-state behavior, including thermal spin crossover phenomena, which is critical for understanding the physical properties of related complex molecules (Galadzhun et al., 2018).

Chemical Properties Analysis

The reactivity of pyrazolyl and pyridinyl derivatives towards various reagents can lead to a wide range of chemical transformations. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and reacted with active methylene reagents to yield polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing the chemical versatility of such compounds (Mohareb et al., 2004).

Scientific Research Applications

Environmental and Toxicological Studies

  • Environmental Exposure to Pesticides : A study on organophosphorus (OP) and pyrethroid (PYR) pesticides in South Australian preschool children highlighted the importance of assessing environmental exposure to neurotoxic insecticides. This research underlines the relevance of studying similar compounds for understanding human exposure and potential health impacts (Babina et al., 2012).

Pharmacokinetics and Metabolism

  • Disposition and Metabolism of Novel Compounds : Research detailing the disposition and metabolism of a novel orexin receptor antagonist in humans demonstrates the complexity of drug metabolism and the potential for unexpected metabolites. This highlights the importance of thorough metabolic studies for compounds like the one inquired, to understand their behavior in the human body (Renzulli et al., 2011).

Exposure Biomarkers

  • Biomonitoring of Chemical Exposure : A study on the biomonitoring of urinary pyrethroid metabolites in children demonstrates the use of specific metabolites as biomarkers for chemical exposure. Similar methodologies could be applied to monitor exposure to compounds like "(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid" and its metabolites (Ueyama et al., 2022).

Carcinogenic Potential and DNA Adducts

  • Carcinogenicity and DNA Adducts : Research on the analysis of DNA adducts by accelerator mass spectrometry in human breast tissue after administration of carcinogens emphasizes the significance of studying DNA interactions. This approach could be pertinent for assessing the mutagenic or carcinogenic potential of compounds with structural similarities or functional activities akin to the queried compound (Lightfoot et al., 2000).

properties

IUPAC Name

(3S,4R)-1-(1-ethylpyrazole-4-carbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-3-21-9-13(8-19-21)17(22)20-10-15(16(11-20)18(23)24)14-7-5-4-6-12(14)2/h4-9,15-16H,3,10-11H2,1-2H3,(H,23,24)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSBIPSXOFZTOK-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

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